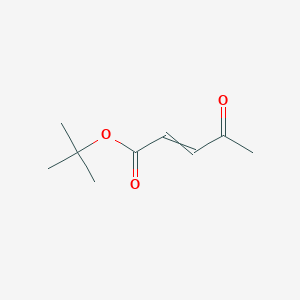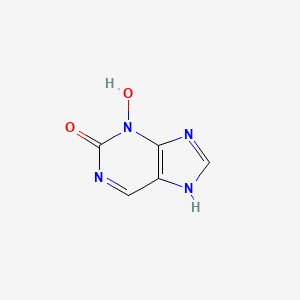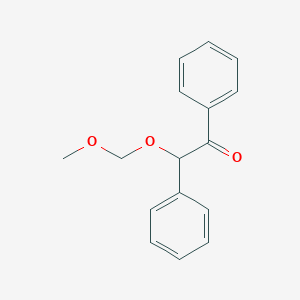
2-(Methoxymethoxy)-1,2-diphenylethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Methoxymethoxy)-1,2-diphenylethanone is an organic compound characterized by the presence of a methoxymethoxy group attached to a diphenylethanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methoxymethoxy)-1,2-diphenylethanone typically involves the protection of hydroxyl groups using methoxymethyl chloride in the presence of a base such as N,N-diisopropylethylamine. The reaction is carried out in a solvent like dichloromethane . Another method involves the use of dimethoxymethane and acetyl chloride in the presence of zinc bromide as a catalyst .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(Methoxymethoxy)-1,2-diphenylethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The methoxymethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles in the presence of catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
2-(Methoxymethoxy)-1,2-diphenylethanone has several applications in scientific research:
Chemistry: Used as a protecting group in organic synthesis to temporarily mask reactive hydroxyl groups.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of fine chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of 2-(Methoxymethoxy)-1,2-diphenylethanone involves its interaction with specific molecular targets and pathways. The methoxymethoxy group can influence the compound’s reactivity and stability, affecting its interactions with enzymes and other biomolecules. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-Methoxyphenol:
1-Bromo-2-(2-methoxyethoxy)ethane: Shares the methoxyethoxy group but has different reactivity and applications.
Uniqueness
2-(Methoxymethoxy)-1,2-diphenylethanone is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and physical properties
Properties
CAS No. |
52994-26-0 |
|---|---|
Molecular Formula |
C16H16O3 |
Molecular Weight |
256.30 g/mol |
IUPAC Name |
2-(methoxymethoxy)-1,2-diphenylethanone |
InChI |
InChI=1S/C16H16O3/c1-18-12-19-16(14-10-6-3-7-11-14)15(17)13-8-4-2-5-9-13/h2-11,16H,12H2,1H3 |
InChI Key |
UYNSOQZKDQBWGW-UHFFFAOYSA-N |
Canonical SMILES |
COCOC(C1=CC=CC=C1)C(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-Bromo-6-ethyl[1,3]thiazolo[3,2-b][1,2,4]triazol-2(1H)-one](/img/structure/B14643735.png)
![6-Bromo-5-methyl[1,3]oxazolo[4,5-b]pyridin-2(3H)-one](/img/structure/B14643737.png)
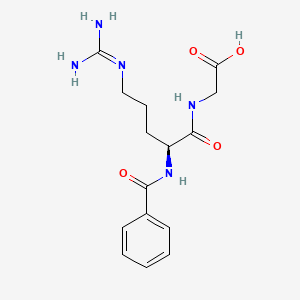
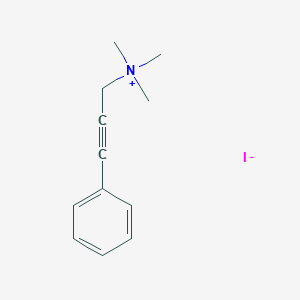
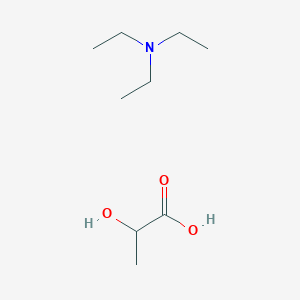
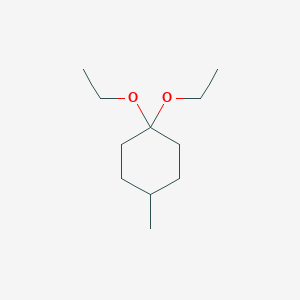
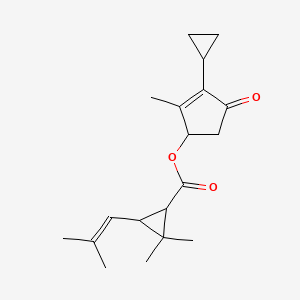

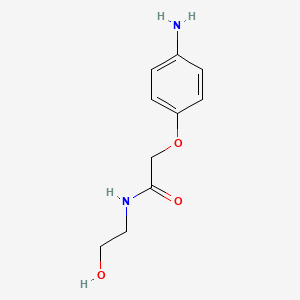
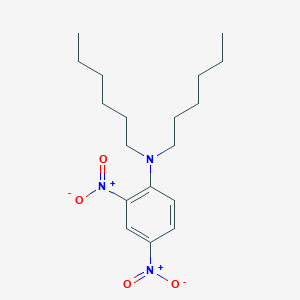
![S-{2-[(4-Methylbenzene-1-sulfonyl)oxy]ethyl} benzenecarbothioate](/img/structure/B14643801.png)
